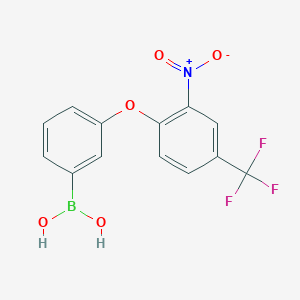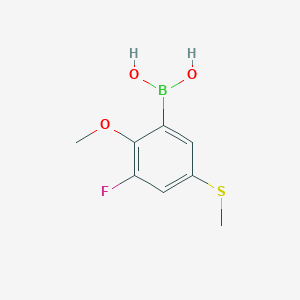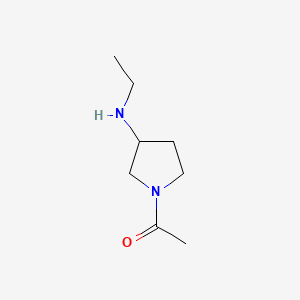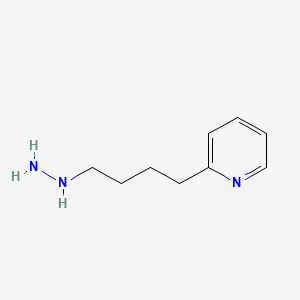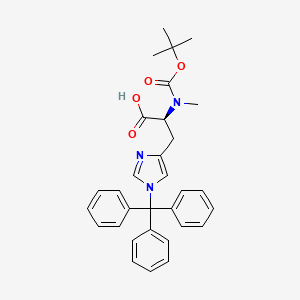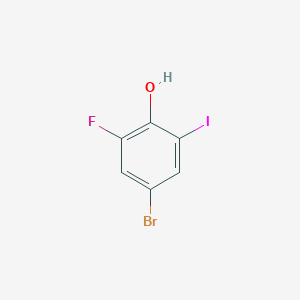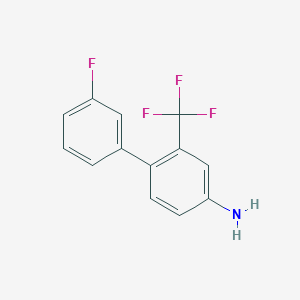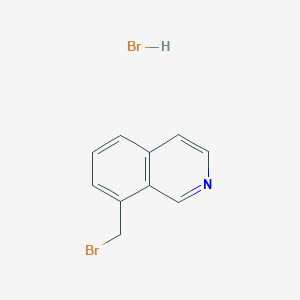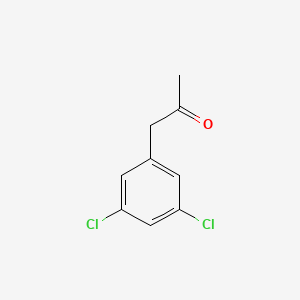![molecular formula C20H26N2O2 B1440406 N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide CAS No. 1020054-23-2](/img/structure/B1440406.png)
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide, commonly referred to as N-methyl-2-phenoxypropanamide (NMPP) is a synthetic compound that is used in a variety of scientific research applications. NMPP is a small molecule that is soluble in water and has a molecular weight of 250. It is an amide derivative of phenoxyacetic acid and has been used in the synthesis of many compounds. NMPP has several biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Chemical Complex Formation : Imidotungsten(VI) complexes with chelating amino and imino phenolates are formed by the reaction of WOCl(4) with 2,4-di-tert-butyl-6-((isopropylamino)methyl)phenol, followed by reaction with phenyl isocyanate, leading to the formation of complex structures with aminophenolate ligands (Hänninen et al., 2011).
Synthesis of Azole Derivatives : The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and its N′-phenylcarbamoyl derivatives, including antibacterial activity, is researched, showcasing the versatility of these compounds in medicinal chemistry (Tumosienė et al., 2012).
Antiviral Properties and Immunomodulatory Activity : Studies on derivatives of 2-amino-4,6-di-tert-butylphenol show antiviral properties and radical regulatory activity, indicating potential for further investigation in medical applications (Nizheharodava et al., 2020).
Photo- and Thermal-Stabilizers : The synthesis of combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate illustrates the use of these compounds in enhancing the stability of polymers under various conditions (Mosnáček et al., 2003).
Antibacterial and Antifungal Agents : Research on 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents highlights their significant antimicrobial activities, indicating their potential in developing new therapeutic agents (Helal et al., 2013).
Catalytic Alkylation : Iron(III) amine-bis(phenolate) complexes are utilized in the catalytic alkylation of aryl Grignard reagents, demonstrating their effectiveness in facilitating chemical reactions (Qian et al., 2011).
Cytotoxicity Against Tumor Cells : Studies on a novel biphenolic compound, bis(2-hydroxy-3-tert-butyl-5-methylphenyl)methane, show its cytotoxicity against human solid tumor cells, suggesting its potential in cancer therapy (Choi et al., 1996).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(4-tert-butylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-13-6-9-16(21)12-18(13)22-19(23)14(2)24-17-10-7-15(8-11-17)20(3,4)5/h6-12,14H,21H2,1-5H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLYXWNSSKTNBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-4-amine](/img/structure/B1440324.png)
